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Compound of Interest

Compound Name: dl-Tetrandrine

Cat. No.: B15580021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of dl-
Tetrandrine, a bis-benzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.

The document summarizes key findings from acute, sub-chronic, chronic, and genotoxicity

studies in various animal models. It is intended to serve as a resource for researchers and

professionals involved in drug development and toxicological assessment.

Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance

after a single exposure or multiple exposures within 24 hours. These studies are crucial for

identifying the median lethal dose (LD50) and observing signs of immediate toxicity.
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Animal Model
Route of
Administration

LD50 (mg/kg)
Key Findings
&
Observations

Reference

Female BALB/c

Mice
Intravenous 444.67 ± 35.76

No statistically

significant

differences in

body weight,

blood

biochemistry, or

organ histology

were observed at

single doses of

20, 100, 180,

260, and 340

mg/kg.

[1]

Experimental Protocols: Acute Toxicity Study in Mice

A representative experimental protocol for an acute toxicity study of dl-Tetrandrine is as

follows[1]:

Animal Model: Female BALB/c mice.

Methodology: The median lethal dose (LD50) was determined using Dixon's up-and-down

method.

Dosage and Administration: Mice were intravenously administered single doses of 20, 100,

180, 260, and 340 mg/kg of dl-Tetrandrine.

Observation Period: Animals were observed for 14 days following administration.

Parameters Evaluated: Clinical symptoms, mortality, body weight, serum biochemistry, and

organ histopathology were examined.
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Sub-chronic and Chronic Toxicity
Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a

substance over a longer period, providing insights into target organ toxicity, the no-observed-

adverse-effect level (NOAEL), and cumulative effects.
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Study
Type

Animal
Model

Route of
Administr
ation

Dose
Levels
(mg/kg/da
y)

Duration

Key
Findings
&
Observati
ons

Referenc
e

Sub-

chronic

Female

BALB/c

Mice

Intravenou

s
30, 90, 150 14 days

Up to 90

mg/kg was

considered

a safe

dose. At

150 mg/kg,

transient

toxicity to

the liver,

lungs, and

kidneys

was

observed,

which was

reversible

upon

withdrawal

of the drug.

[1]

Chronic Dogs Not

specified

3, 10, 40 6 months No toxic

changes at

3 and 10

mg/kg. At

40 mg/kg,

focal

necrosis of

liver cells,

abnormal

liver

function,

and

accelerate

[2]
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d

erythrocyte

sedimentati

on rate

were

observed

after 2

months.

Necrosis of

liver tissue

appeared

after 6

months of

continuous

administrati

on.

Accumulati

on of the

drug was

observed

in the liver,

lung,

kidney, and

adrenal

gland.

Experimental Protocols: Chronic Toxicity Study in Dogs

A representative experimental protocol for a chronic toxicity study of dl-Tetrandrine is as

follows[2]:

Animal Model: Dogs.

Dosage and Administration: dl-Tetrandrine was administered at low (3 mg/kg), medium (10

mg/kg), and high (40 mg/kg) dose levels.

Duration: The study was conducted for 6 months.
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Parameters Evaluated: Liver function, erythrocyte sedimentation rate, and histopathology of

major organs (liver, lung, kidney, adrenal gland).

Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to damage genetic

material.

Data Presentation: Genotoxicity of dl-Tetrandrine

Assay Type System
Dose/Concentr
ation

Key Findings Reference

Sister-Chromatid

Exchange (SCE)

Cultured Chinese

hamster lung

(V79) cells

> 0.08 mg/ml

Significant

elevation in SCE

levels,

dependent on

metabolic

activation.

[3]

Sister-Chromatid

Exchange (SCE)

Mouse spleen

cells (in vivo/in

vitro)

> 100 mg/kg bw

Significant

elevation in SCE

levels.

[3]

Micronucleus

Assay

Cultured Chinese

hamster lung

(V79) cells &

Mouse bone

marrow (in vivo)

Not specified

Failed to induce

micronuclei at

any of the doses

tested.

[3]

Salmonella/histid

ine reversion

assay (Ames

test)

Salmonella

typhimurium

TA98

Not specified

Weakly

mutagenic with

metabolic

activation.

[4]

SOS/Umu test Not specified Not specified
Did not induce

SOS response.
[4]
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In Vitro Micronucleus and Sister-Chromatid Exchange (SCE) Assays[3]:

Cell Line: Chinese hamster lung (V79) cells.

Treatment: Cells were treated with varying concentrations of dl-Tetrandrine.

Endpoint: Formation of micronuclei and frequency of sister-chromatid exchanges were

evaluated.

In Vivo Micronucleus and SCE Assays[3]:

Animal Model: Mice.

Treatment: dl-Tetrandrine was administered to the animals.

Tissues Analyzed: Bone marrow for the micronucleus assay and spleen cells for the in

vivo/in vitro SCE analysis.

Reproductive and Carcinogenicity Toxicity
Comprehensive reproductive and long-term carcinogenicity studies for dl-Tetrandrine are not

extensively available in the public domain. Standard protocols for these types of studies are

outlined below.

Experimental Protocols: General Reproductive and Carcinogenicity Studies

Reproductive Toxicity: These studies are typically conducted in at least one rodent (e.g., rats)

and one non-rodent species (e.g., rabbits). They assess the effects on fertility, embryonic

development, and pre- and post-natal development.

Carcinogenicity Bioassays: These long-term studies, often conducted in rats and mice,

involve the administration of the test substance over a significant portion of the animal's

lifespan to evaluate its potential to cause cancer.

Mechanisms of Toxicity
The precise molecular mechanisms underlying dl-Tetrandrine toxicity are still under

investigation. However, several studies suggest the involvement of specific signaling pathways
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and metabolic processes.

Proposed Signaling Pathways in dl-Tetrandrine Toxicity

Research indicates that the toxicity of dl-Tetrandrine, particularly hepatotoxicity, may be

mediated by its interaction with the p38α mitogen-activated protein kinase (MAPK) and its

metabolism by cytochrome P450 (CYP) enzymes[5]. The metabolism by CYP enzymes, such

as CYP3A4 and CYP3A5, may lead to the formation of reactive metabolites that can cause

cellular damage[2].

dl-Tetrandrine Exposure
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Toxic Outcomes
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Proposed Toxicity Pathways of dl-Tetrandrine

Conclusion
The preliminary toxicity profile of dl-Tetrandrine suggests that it has a moderate acute toxicity

profile. Sub-chronic and chronic studies indicate that the liver, lungs, and kidneys are the

primary target organs for toxicity, particularly at higher doses. Genotoxicity studies suggest it is

a weak indirect-acting genotoxicant. Further research, especially comprehensive reproductive

and carcinogenicity studies, is warranted to fully characterize the safety profile of dl-
Tetrandrine for potential therapeutic applications. This guide provides a foundational

understanding for researchers and drug development professionals to inform future studies and

risk assessments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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